4-[(4-fluorophenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide
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Overview
Description
4-[(4-fluorophenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide is a chemical compound that has garnered interest in various fields of scientific research It is characterized by the presence of a piperazine ring substituted with a fluorophenyl group and a methylphenyl group
Preparation Methods
The synthesis of 4-[(4-fluorophenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide typically involves the reaction of 4-fluorobenzyl chloride with N-(2-methylphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with phosgene or a similar carbonylating agent to form the final carboxamide product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-[(4-fluorophenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can break down the carboxamide group to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(4-fluorophenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-[(4-fluorophenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and adenosine regulation. By binding to these transporters, the compound can modulate their activity and affect cellular processes .
Comparison with Similar Compounds
4-[(4-fluorophenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide can be compared with other similar compounds, such as:
4-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide: This compound has a methoxy group instead of a methyl group, which can affect its chemical properties and biological activity.
4-[(4-methoxyphenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide: The presence of a methoxy group on the phenyl ring can influence its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogues.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c1-15-4-2-3-5-18(15)21-19(24)23-12-10-22(11-13-23)14-16-6-8-17(20)9-7-16/h2-9H,10-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSCKFYLNDZKCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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